molecular formula C6H16Cl2N2O B2435489 (4-Aminopiperidin-4-yl)methanol dihydrochloride CAS No. 412357-30-3

(4-Aminopiperidin-4-yl)methanol dihydrochloride

Cat. No.: B2435489
CAS No.: 412357-30-3
M. Wt: 203.11
InChI Key: KMMUGTOPOLLQTP-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-4-yl)methanol dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-4-yl)methanol dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-4-yl)methanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

(4-Aminopiperidin-4-yl)methanol dihydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to active sites or altering protein conformation, thereby influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (4-Aminopiperidine): A closely related compound with similar chemical properties but lacking the methanol group.

    (4-Piperidinemethanol): Similar structure but without the amino group.

    (4-Aminopiperidin-4-yl)methanol: The base compound without the dihydrochloride salt.

Uniqueness

(4-Aminopiperidin-4-yl)methanol dihydrochloride is unique due to its dual functional groups (amino and methanol) and its dihydrochloride salt form, which enhances its solubility and stability in various solvents .

Biological Activity

(4-Aminopiperidin-4-yl)methanol dihydrochloride, a piperidine derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. Understanding its biological activity is crucial for developing effective therapeutic agents.

  • IUPAC Name : this compound
  • Molecular Formula : C6H16Cl2N2O
  • Molecular Weight : 201.11 g/mol

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxic effects against several cancer cell lines. It operates by inducing apoptosis and inhibiting cell proliferation. Studies indicate that it may target pathways involved in cell cycle regulation and apoptosis, enhancing the efficacy of existing chemotherapeutics .
  • Antimicrobial Activity :
    • This compound exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive and some Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes like DNA gyrase, which is critical for bacterial DNA replication .

Anticancer Studies

A study highlighted the efficacy of this compound in inhibiting growth in various cancer models, including:

  • Cell Lines Tested : FaDu (hypopharyngeal carcinoma), MCF7 (breast cancer).
  • Results : The compound showed IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Mechanism of Action
FaDu5.6Apoptosis induction
MCF77.2Cell cycle arrest

Antimicrobial Studies

The compound's antimicrobial efficacy was evaluated against a panel of pathogens, revealing promising results:

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus1.5Gram-positive
Escherichia coli3.0Gram-negative
Methicillin-resistant S. aureus0.8Multidrug-resistant

These findings suggest that this compound could be a valuable candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the introduction of various substituents can enhance its potency and selectivity for specific targets.

Key SAR Insights:

  • Substituent Variability : Variations in the amino group or hydroxymethyl moiety can significantly impact both anticancer and antimicrobial activities.
  • Lipophilicity/Hydrophilicity Balance : Optimizing this ratio is essential for improving bioavailability and therapeutic efficacy .

Case Studies

  • Case Study on Anticancer Activity : A recent publication reported the synthesis and evaluation of a series of piperidine derivatives, including this compound, which exhibited enhanced anticancer properties through targeted modifications .
  • Case Study on Antimicrobial Efficacy : Another study focused on the antibacterial activity of this compound against resistant strains, demonstrating its potential as a lead compound for developing new antibiotics .

Properties

IUPAC Name

(4-aminopiperidin-4-yl)methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-6(5-9)1-3-8-4-2-6;;/h8-9H,1-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMUGTOPOLLQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture comprising 3.78 g of N-tert-butoxycarbonyl-4-benzyloxycarbonylamino-4-methoxymethylpiperidine (a compound obtained in Reference Example 6-3 (1)) and 38 ml of concentrated hydrochloric acid was refluxed for 3 days. The reaction mixture was concentrated and the residue was washed with tetrahydrofuran to obtain 2.8 g of 4-amino-4-hydroxymethylpiperidine dihydrochloride.
Name
N-tert-butoxycarbonyl-4-benzyloxycarbonylamino-4-methoxymethylpiperidine
Quantity
3.78 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 6-3 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three

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